![molecular formula C11H20O3 B8423893 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol](/img/structure/B8423893.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a 1,4-dioxane ring and a decane ring, with a propanol group attached to the spiro carbon. The presence of the dioxane ring imparts significant stability and reactivity to the molecule, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decane with a suitable propanol derivative under controlled conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the propanol derivative, followed by nucleophilic attack on the spirocyclic compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
科学研究应用
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also influence various signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spirocyclic structure but lacks the propanol group.
2-(1,4-Dioxaspiro[4.5]decan-8-yl)amino-propan-1-ol: Contains an amino group instead of a hydroxyl group.
Uniqueness
2-(1,4-Dioxaspiro[4.5]decan-8-yl)propan-2-ol is unique due to its specific combination of a spirocyclic structure and a propanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC 名称 |
2-(1,4-dioxaspiro[4.5]decan-8-yl)propan-2-ol |
InChI |
InChI=1S/C11H20O3/c1-10(2,12)9-3-5-11(6-4-9)13-7-8-14-11/h9,12H,3-8H2,1-2H3 |
InChI 键 |
RIZRTZRWOZIFAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCC2(CC1)OCCO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


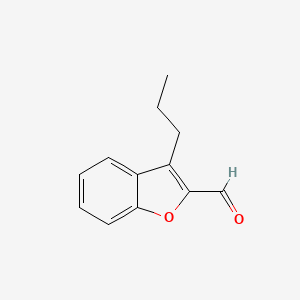
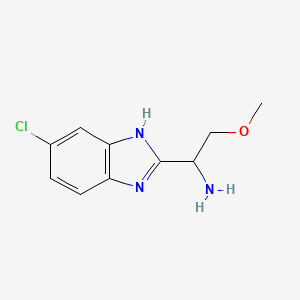
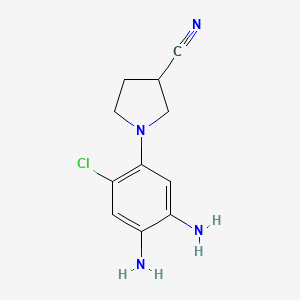
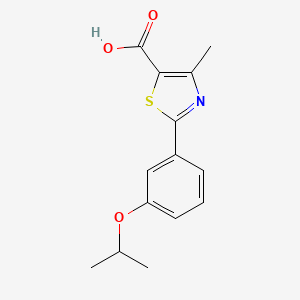
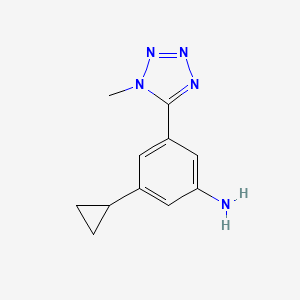
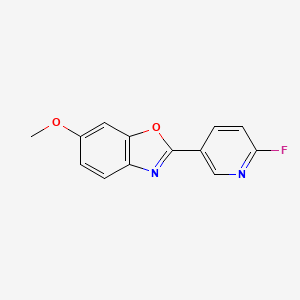
![2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine](/img/structure/B8423877.png)
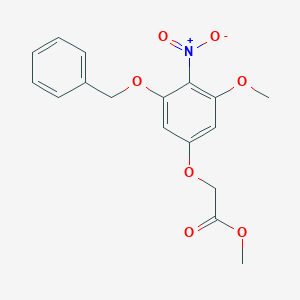

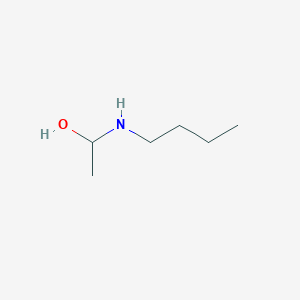
![5-(1-Amino-1-methylethyl)imidazo[5,1-b]thiazole](/img/structure/B8423911.png)
![[2-Chloro-4-(4-chlorophenyl)pyridin-3-yl]methanol](/img/structure/B8423917.png)
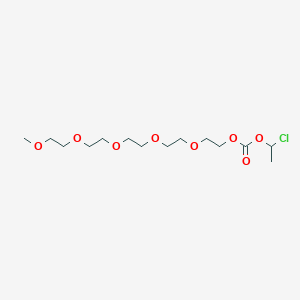
![Methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B8423928.png)
